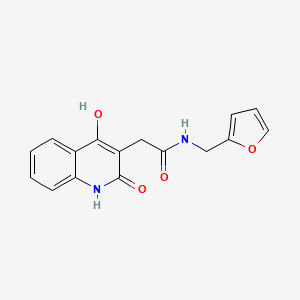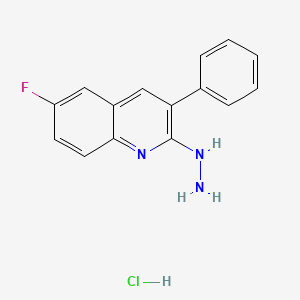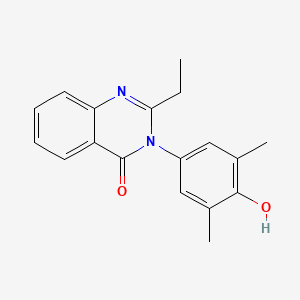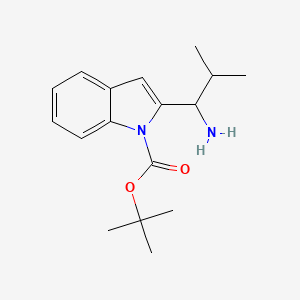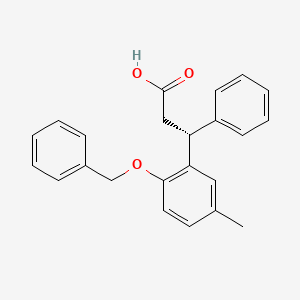
(R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methylphenyl group, and a phenylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the methyl group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the phenylpropanoic acid backbone: This step involves the reaction of the intermediate with a suitable phenylpropanoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of ®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid: Unique due to its specific structural features.
®-3-(2-(benzyloxy)-4-methylphenyl)-3-phenylpropanoic acid: Similar structure but with a different position of the methyl group.
®-3-(2-(benzyloxy)-5-ethylphenyl)-3-phenylpropanoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoic acid is unique due to the specific positioning of the benzyloxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C23H22O3 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H22O3/c1-17-12-13-22(26-16-18-8-4-2-5-9-18)21(14-17)20(15-23(24)25)19-10-6-3-7-11-19/h2-14,20H,15-16H2,1H3,(H,24,25)/t20-/m1/s1 |
InChI-Schlüssel |
OQXLUJUTHYBTHX-HXUWFJFHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)

![2-(6,10-Dithiaspiro[4.5]decan-1-yl)isonicotinic acid](/img/structure/B15062757.png)
![Tert-butyl 7-(benzyloxy)-5-iodo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15062770.png)
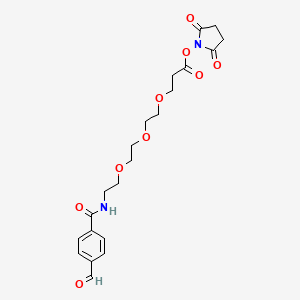
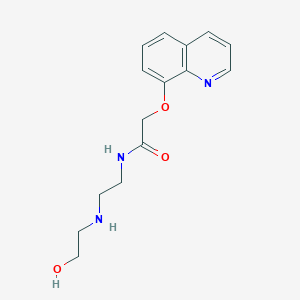

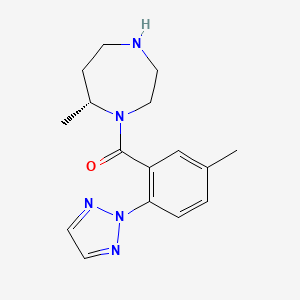
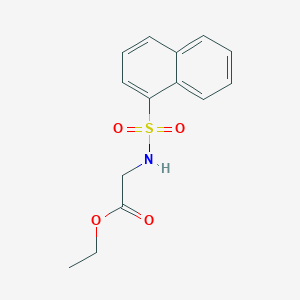
![(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15062798.png)
